1,12-Dinitrododeca-1,3,5,7,9,11-hexayne

Description

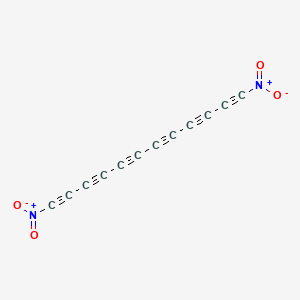

1,12-Dinitrododeca-1,3,5,7,9,11-hexayne is a highly conjugated alkyne derivative featuring six alternating triple bonds and terminal nitro (-NO₂) groups. This compound belongs to the oligoyne family, characterized by extended carbon chains with sp-hybridized bonds.

Properties

CAS No. |

825667-26-3 |

|---|---|

Molecular Formula |

C12N2O4 |

Molecular Weight |

236.14 g/mol |

IUPAC Name |

1,12-dinitrododeca-1,3,5,7,9,11-hexayne |

InChI |

InChI=1S/C12N2O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18 |

InChI Key |

GUZTTYMGCOEWGR-UHFFFAOYSA-N |

Canonical SMILES |

C(#CC#CC#C[N+](=O)[O-])C#CC#CC#C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne typically involves multi-step organic reactions. One common method includes the coupling of terminal alkynes with nitro-substituted alkynes using palladium-catalyzed cross-coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the principles of organic synthesis can be scaled up. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Diketones, carboxylic acids.

Reduction: Diamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,12-Dinitrododeca-1,3,5,7,9,11-hexayne has several applications in scientific research:

Materials Science: Its extended conjugated system makes it a candidate for organic electronic materials, such as conductive polymers and organic semiconductors.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Potential use in the development of high-energy materials and explosives due to the presence of nitro groups.

Mechanism of Action

The mechanism of action of 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne involves its interaction with molecular targets through its conjugated triple bonds and nitro groups. The compound can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key analogs of 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne, highlighting the role of end-group substituents:

Thermal Stability and Energetic Behavior

- Nitro groups are known to reduce thermal stability in energetic compounds. For example, hexaazaisowurtzitane derivatives with nitro substituents are used as high-energy materials but require careful handling . Similarly, 1,12-Dinitrododecahexayne is expected to exhibit lower thermal stability compared to pyridyl or ferrocenyl analogs, which prioritize coordination chemistry over energy release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.